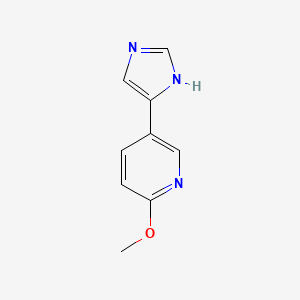
PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- is a heterocyclic compound that features both an imidazole and a pyridine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyridine ring is a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- typically involves the formation of the imidazole ring followed by the introduction of the methoxy group on the pyridine ring. One common method involves the cyclization of an appropriate precursor, such as an amido-nitrile, under mild conditions. The reaction may be catalyzed by nickel and involves the addition to a nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, would apply.
Análisis De Reacciones Químicas
Types of Reactions
PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Both the imidazole and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butylhydroperoxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.
Aplicaciones Científicas De Investigación
Biological Activities
The compound Pyridine, 5-(1H-imidazol-5-yl)-2-methoxy- exhibits a range of biological activities that make it a candidate for pharmaceutical applications:
- Antimicrobial Activity : Research indicates that pyridine compounds often demonstrate antimicrobial properties. For instance, derivatives of pyridine have been shown to exhibit activity against various bacterial strains such as Escherichia coli and Salmonella typhi . The presence of the imidazole ring may enhance these properties due to its ability to interact with biological targets.
- Antiviral Properties : Pyridine derivatives are being investigated for their potential as antiviral agents. The structural features of pyridine combined with imidazole can lead to compounds that inhibit viral replication mechanisms .
- Antitumor Activity : Some studies suggest that imidazopyridine compounds can act as antitumor agents, potentially through mechanisms involving apoptosis induction and inhibition of tumor cell proliferation .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyridine derivatives, including those with imidazole substitutions. The results indicated that these compounds exhibited moderate to high activity against a panel of pathogenic bacteria and fungi. The study concluded that the imidazole moiety plays a crucial role in enhancing the antimicrobial properties of pyridine derivatives .
Case Study 2: Antitumor Activity Assessment
In another investigation, researchers explored the antitumor effects of imidazopyridine derivatives in vitro. The study reported significant cytotoxic effects on cancer cell lines, suggesting that these compounds could serve as potential candidates for anticancer drug development. Mechanistic studies indicated that these compounds might induce cell cycle arrest and apoptosis in tumor cells .
Mecanismo De Acción
The mechanism of action of PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions and other functional groups, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1H-imidazole: A simpler compound with a similar imidazole ring structure.
2-methoxypyridine: A compound with a similar pyridine ring structure but without the imidazole ring.
5-(1H-imidazol-1-yl)pyridine: A compound with both imidazole and pyridine rings but without the methoxy group.
Uniqueness
PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- is unique due to the presence of both the imidazole and methoxypyridine moieties. This combination of functional groups can lead to unique chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
790262-67-8 |
|---|---|
Fórmula molecular |
C9H9N3O |
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
5-(1H-imidazol-5-yl)-2-methoxypyridine |
InChI |
InChI=1S/C9H9N3O/c1-13-9-3-2-7(4-11-9)8-5-10-6-12-8/h2-6H,1H3,(H,10,12) |
Clave InChI |
CWCCWNCHEATMPU-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)C2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















